molecular formula C23H24N4O3 B11143537 (E)-2-(2-(4-cinnamylpiperazin-1-yl)-2-oxoethyl)-6-(furan-2-yl)pyridazin-3(2H)-one

(E)-2-(2-(4-cinnamylpiperazin-1-yl)-2-oxoethyl)-6-(furan-2-yl)pyridazin-3(2H)-one

Cat. No.: B11143537
M. Wt: 404.5 g/mol
InChI Key: LQNLGKARCBLFRU-XBXARRHUSA-N
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Description

  • The compound’s systematic name is (E)-2-(2-(4-cinnamylpiperazin-1-yl)-2-oxoethyl)-6-(furan-2-yl)pyridazin-3(2H)-one .
  • It belongs to the class of pyridazinones, which are heterocyclic compounds containing a pyridazine ring.
  • The compound’s chemical structure consists of a pyridazinone core with a furan ring and a cinnamylpiperazine side chain.
  • Its molecular formula is C24H24N4O2 .
  • The (E) configuration indicates the double bond between the two carbons in the side chain.
  • Preparation Methods

    • Synthetic Routes :
      • One synthetic route involves the condensation of 2-furoyl chloride with 4-cinnamylpiperazine in the presence of a base (such as triethylamine) to form the pyridazinone ring.
      • The (E) configuration is achieved during this step.
    • Reaction Conditions :
      • The reaction typically occurs in an organic solvent (e.g., dichloromethane or tetrahydrofuran) under reflux conditions.
    • Industrial Production :
      • Industrial-scale production methods may involve variations of the above synthetic route, optimized for yield and scalability.
  • Chemical Reactions Analysis

    • Reactivity :
      • The compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common Reagents and Conditions :
      • Oxidation : Oxidizing agents like potassium permanganate or chromic acid can convert the compound.
      • Reduction : Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst (e.g., palladium on carbon) can reduce it.
      • Substitution : Nucleophilic substitution reactions can occur at the pyridazinone nitrogen or the furan ring.
    • Major Products :
      • Oxidation may yield hydroxylated derivatives.
      • Reduction can lead to the corresponding dihydro compound.
      • Substitution reactions may introduce various substituents.
  • Scientific Research Applications

    • Chemistry : The compound serves as a building block for designing novel heterocyclic molecules.
    • Biology : It may exhibit biological activity, making it relevant for drug discovery.
    • Medicine : Researchers explore its potential as an antiviral, antibacterial, or anticancer agent.
    • Industry : It could find applications in materials science or catalysis.
  • Mechanism of Action

    • Targets and Pathways :
      • The compound’s mechanism of action depends on its specific interactions with biological targets.
      • It may modulate enzymes, receptors, or cellular pathways.
      • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Uniqueness :
      • The combination of the pyridazinone core, furan ring, and cinnamylpiperazine side chain makes this compound unique.
    • Similar Compounds :
      • Other pyridazinones with different substituents or side chains.
      • Examples include related heterocycles like pyridazines and pyridines.

    Properties

    Molecular Formula

    C23H24N4O3

    Molecular Weight

    404.5 g/mol

    IUPAC Name

    6-(furan-2-yl)-2-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridazin-3-one

    InChI

    InChI=1S/C23H24N4O3/c28-22-11-10-20(21-9-5-17-30-21)24-27(22)18-23(29)26-15-13-25(14-16-26)12-4-8-19-6-2-1-3-7-19/h1-11,17H,12-16,18H2/b8-4+

    InChI Key

    LQNLGKARCBLFRU-XBXARRHUSA-N

    Isomeric SMILES

    C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4

    Canonical SMILES

    C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4

    Origin of Product

    United States

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